(4-Propoxyphenyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Propoxyphenyl)methanethiol: is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a benzyl group, which is further substituted with a propoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxyphenyl)methanethiol typically involves the nucleophilic substitution reaction of p-propoxybenzyl chloride with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt. The reaction conditions generally include:
Reactants: p-Propoxybenzyl chloride and thiourea.
Solvent: Ethanol or another suitable solvent.
Temperature: Reflux conditions.
Hydrolysis: Alkaline hydrolysis using sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Propoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine, or other mild oxidizing agents.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Disulfides: Formed by oxidation of the thiol group.
Thioethers: Formed by substitution reactions with alkyl halides.
Sulfonic Acids: Formed by further oxidation of the thiol group.
Scientific Research Applications
Chemistry: (4-Propoxyphenyl)methanethiol is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and polymers. Its reactivity with various electrophiles makes it a versatile intermediate in synthetic chemistry.
Biology and Medicine: In biological research, this compound can be used as a probe to study thiol-disulfide exchange reactions and redox biology. Its potential therapeutic applications include the development of novel drugs targeting thiol-containing enzymes and proteins.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including antioxidants, stabilizers, and polymer additives. Its ability to form stable complexes with heavy metals also makes it useful in environmental applications, such as wastewater treatment.
Mechanism of Action
The mechanism of action of (4-Propoxyphenyl)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various molecular targets. The thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds and modulation of protein function. This property is particularly relevant in the context of redox biology and the regulation of cellular redox states.
Comparison with Similar Compounds
Benzyl mercaptan: Similar structure but lacks the propoxy group.
p-Methoxybenzyl mercaptan: Contains a methoxy group instead of a propoxy group.
Thiophenol: Contains a phenyl group instead of a benzyl group.
Uniqueness: (4-Propoxyphenyl)methanethiol is unique due to the presence of the propoxy group, which can influence its reactivity and solubility. This structural feature can enhance its utility in specific applications, such as the synthesis of more complex molecules and the development of specialized materials.
Properties
Molecular Formula |
C10H14OS |
---|---|
Molecular Weight |
182.28 g/mol |
IUPAC Name |
(4-propoxyphenyl)methanethiol |
InChI |
InChI=1S/C10H14OS/c1-2-7-11-10-5-3-9(8-12)4-6-10/h3-6,12H,2,7-8H2,1H3 |
InChI Key |
MPCDXGHPOBTLQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.